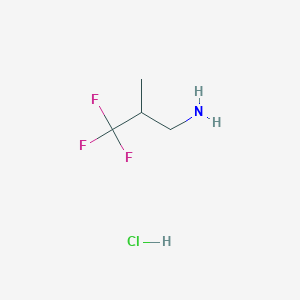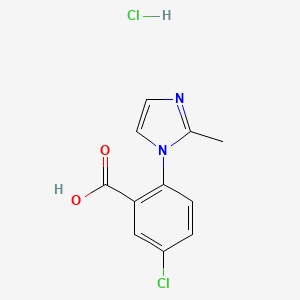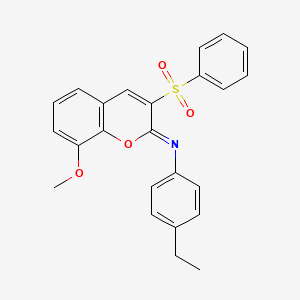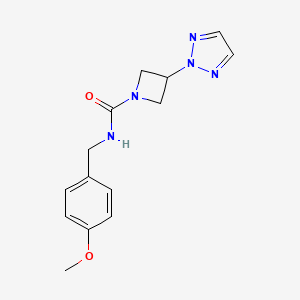
4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Fluoropropoxy)benzenecarbaldehyde” is a chemical compound with the empirical formula C10H11FO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “4-(3-Fluoropropoxy)benzenecarbaldehyde” is 182.19 . The SMILES string representation of the molecule is FCCCOc1ccc (C=O)cc1 .Aplicaciones Científicas De Investigación
Pharmacokinetics, Pharmacodynamics, and Toxicology
Research on new psychoactive substances (NPS) like 2C-B, 4-fluoroamphetamine, and benzofurans, closely related to the structural domain of 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine, has provided insights into their pharmacokinetics, pharmacodynamics, and potential toxicology. These substances have effects comparable to common illicit drugs such as amphetamine and MDMA, suggesting that toxicity management could follow existing guidelines based on clinical effects rather than specific drugs involved. The review by Nugteren-van Lonkhuyzen et al. (2015) underscores the necessity for collaborative research and data integration from various sources to enhance public health protection against hazardous NPS (Nugteren-van Lonkhuyzen et al., 2015).
Anti-inflammatory Potential of Psychedelics
A study on the anti-inflammatory effects of serotonin (5-HT)2A receptor agonists, including psychedelics, reveals promising therapeutic applications beyond their psychotropic effects. These substances have demonstrated potent anti-inflammatory effects in various models of human inflammatory disorders at sub-behavioral levels, suggesting a novel mechanism of action for psychedelics in treating inflammation. This research highlights the potential for psychedelics, possibly including derivatives of 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine, as innovative treatments for inflammatory diseases (Flanagan & Nichols, 2018).
PET Studies of Cerebral Metabolism
PET imaging studies, such as those using [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), have been instrumental in researching Parkinson’s disease and other neurological disorders. These studies offer a window into the cerebral metabolism and the function of various neurotransmitters, potentially providing a framework for investigating the effects of compounds like 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine on the brain. Kumakura and Cumming's review (2009) elaborates on the complexities and insights gained from FDOPA-PET studies, paving the way for further research into the brain's dopaminergic system and related compounds (Kumakura & Cumming, 2009).
Fluorinated Pyrimidines in Cancer Chemotherapy
The experimental and clinical use of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has been extensively reviewed, highlighting their role in cancer chemotherapy. These compounds, through their action on RNA and DNA synthesis, have shown efficacy in treating various cancers. This body of work, reviewed by Heidelberger and Ansfield (1963), provides a foundation for understanding the pharmacological and therapeutic implications of fluorinated compounds, which could extend to the research and development of related substances like 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine in oncological contexts (Heidelberger & Ansfield, 1963).
Safety And Hazards
The safety data sheet for “4-(3-Fluoropropoxy)benzaldehyde” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[4-(3-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-16-11-8-10(4-6-15)9-12(17-2)13(11)18-7-3-5-14/h8-9H,3-7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAGEKSBHIYXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCF)OC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2763763.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)

![2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2763770.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2763771.png)
![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)
